N,N,N-Tripropylhexan-1-aminium bromide

Catalog No.
S16078208
CAS No.
61175-78-8
M.F
C15H34BrN
M. Wt
308.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N-Tripropylhexan-1-aminium bromide

CAS Number

61175-78-8

Product Name

N,N,N-Tripropylhexan-1-aminium bromide

IUPAC Name

hexyl(tripropyl)azanium;bromide

Molecular Formula

C15H34BrN

Molecular Weight

308.34 g/mol

InChI

InChI=1S/C15H34N.BrH/c1-5-9-10-11-15-16(12-6-2,13-7-3)14-8-4;/h5-15H2,1-4H3;1H/q+1;/p-1

InChI Key

UTANKHMLGDZXFS-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+](CCC)(CCC)CCC.[Br-]

N,N,N-Tripropylhexan-1-aminium bromide is a quaternary ammonium compound characterized by its molecular formula C12H28BrNC_{12}H_{28}BrN and a molar mass of approximately 266.27 g/mol. This compound typically appears as white crystals and is odorless. It has notable properties such as a melting point ranging from 266 to 272 °C and a solubility of 100 g/L in water, making it a highly soluble ionic compound . The compound is classified as an irritant, with specific risk codes indicating potential hazards to the eyes, respiratory system, and skin .

Typical of such compounds. These include:

  • Nucleophilic Substitution Reactions: The bromide ion can be replaced by other nucleophiles, allowing for the synthesis of different ammonium salts.
  • Phase Transfer Catalysis: It acts as a phase transfer catalyst in organic reactions, facilitating the transfer of reactants between immiscible phases (e.g., organic and aqueous) due to its amphiphilic nature.
  • Ion Pair Formation: It can form ion pairs with anions or cations in solution, which can influence reaction kinetics and mechanisms in organic synthesis.

The synthesis of N,N,N-Tripropylhexan-1-aminium bromide typically involves the following steps:

  • Alkylation of Ammonia: Propylamine is reacted with an appropriate alkyl halide (e.g., hexyl bromide) under controlled conditions to produce the quaternary ammonium salt.
  • Neutralization: The resulting product is often neutralized with hydrobromic acid to ensure complete conversion to the bromide salt form.
  • Purification: The crude product is purified through recrystallization or chromatography techniques to isolate pure N,N,N-Tripropylhexan-1-aminium bromide.

N,N,N-Tripropylhexan-1-aminium bromide finds applications in various fields:

  • Phase Transfer Catalysis: Widely used in organic synthesis to facilitate reactions involving ionic compounds.
  • Surfactants: Employed in formulations for cleaning agents and personal care products due to its surface-active properties.
  • Research Reagent: Utilized in laboratories for studies involving ionic interactions and membrane dynamics.

Interaction studies involving N,N,N-Tripropylhexan-1-aminium bromide primarily focus on its behavior in biological systems and its interactions with other chemical species. Research indicates that it can alter membrane characteristics and influence the transport of other molecules across lipid bilayers. Additionally, its role as a phase transfer catalyst has been investigated for its effectiveness in promoting reactions involving various substrates.

Several compounds share structural similarities with N,N,N-Tripropylhexan-1-aminium bromide. Here are some notable examples:

Compound NameMolecular FormulaMolar Mass (g/mol)Unique Features
N,N,N-Triethylpropan-1-aminium bromideC9H22BrN236.19Smaller alkyl chain; used in similar catalytic roles
N,N,N-Trimethylpropan-1-aminium bromideC9H22BrN236.19Contains three methyl groups; more sterically hindered
N,N,N-Tripropylheptan-1-aminium bromideC15H34BrN322.37Longer alkyl chain; potentially different solubility

Uniqueness

N,N,N-Tripropylhexan-1-aminium bromide's unique combination of a medium-length propyl chain with a hexane backbone distinguishes it from similar compounds. This structure provides specific solubility characteristics and catalytic efficiency that may not be present in shorter or longer-chain analogs.

Hydrogen Bond Acceptor Count

1

Exact Mass

307.18746 g/mol

Monoisotopic Mass

307.18746 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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